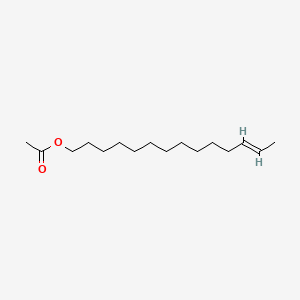
Cer(d18:0/26:1(17Z))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cer(D18:0/26:1(17Z)), also known as C26:1DH cer or N-C26:1-17Z-sphinganine, belongs to the class of organic compounds known as ceramides. These are lipid molecules containing a sphingosine in which the amine group is linked to a fatty acid. Thus, cer(D18:0/26:1(17Z)) is considered to be a ceramide lipid molecule. Cer(D18:0/26:1(17Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:0/26:1(17Z)) has been primarily detected in blood. Within the cell, cer(D18:0/26:1(17Z)) is primarily located in the membrane (predicted from logP), endosome and intracellular membrane. Cer(D18:0/26:1(17Z)) can be biosynthesized from (17Z)-hexacosenoic acid.
N-[(17Z)-hexacosenoyl]sphinganine is a dihydroceramide in which the ceramide N-acyl group is specified as (17Z)-hexacosenoyl It has a role as a mouse metabolite. It derives from a (17Z)-hexacosenoic acid.
Applications De Recherche Scientifique
Lipid Biomarkers in Cardiovascular Disease
Ceramides, including Cer(d18:0/26:1(17Z)), are significant in cardiovascular research. Elevated levels of certain ceramides have been linked to major adverse cardiovascular events (MACEs) and coronary artery disease (CAD). Studies have shown that specific ceramide ratios are powerful predictors of cardiovascular death in CAD patients, suggesting their potential as biomarkers for cardiovascular health and disease severity.
- Plasma ceramides as cardiovascular death markers in CAD patients and acute coronary syndromes: (Laaksonen et al., 2016); (Hilvo et al., 2018).
- Association between ceramides and risk of major adverse cardiovascular events: (Mantovani & Dugo, 2020).
- Relationship between plasma ceramides and plaque rupture in ST-segment elevation myocardial infarction (STEMI) patients: (Pan et al., 2020).
Lipidomics and Mass Spectrometry in Clinical Research
Lipidomic profiling using mass spectrometry has emerged as a key technique in clinical research for measuring molecular lipid species, including ceramides. This technology aids in identifying lipid biomarkers for various diseases and conditions.
- Development and validation of high-throughput LC–MS/MS assay for molecular ceramides in human plasma: (Kauhanen et al., 2016).
- High throughput screening assay using RapidFire Mass spectrometry for quantification of ceramides in HepG-2 cells: (Dittakavi et al., 2019).
Ceramides in Metabolic and Inflammatory Disorders
Research indicates that ceramides are involved in metabolic syndromes, diabetes, and inflammation. These studies highlight the role of ceramides in broader metabolic and inflammatory processes beyond cardiovascular diseases.
- Ceramides as predictors of diabetes and their potential modulation by lifestyle interventions: (Hilvo et al., 2018).
- Association between ceramides, cardiovascular risk factors, and inflammation in acute myocardial infarction (AMI) patients: (Michelucci et al., 2022).
Comparative Effectiveness Research (CER) in Cancer Genomics
CER plays a crucial role in cancer genomics by generating scientific evidence to guide health care choices. It emphasizes the importance of observational studies and data mining in standardized electronic records, potentially relevant to the study of ceramides in cancer.
- Building the evidence base for decision making in cancer genomic medicine using CER: (Goddard et al., 2012).
Propriétés
Nom du produit |
Cer(d18:0/26:1(17Z)) |
|---|---|
Formule moléculaire |
C44H87NO3 |
Poids moléculaire |
678.2 g/mol |
Nom IUPAC |
(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacos-17-enamide |
InChI |
InChI=1S/C44H87NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-44(48)45-42(41-46)43(47)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h17-18,42-43,46-47H,3-16,19-41H2,1-2H3,(H,45,48)/b18-17-/t42-,43+/m0/s1 |
Clé InChI |
CTSPXOBSUIWAAB-SNMLQRCYSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCC/C=C\CCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCCCC=CCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCCCC=CCCCCCCCC)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





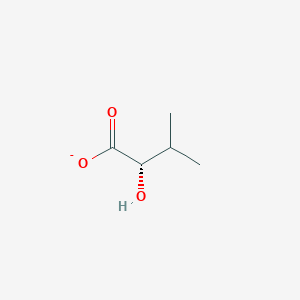
![(2R)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid](/img/structure/B1237443.png)
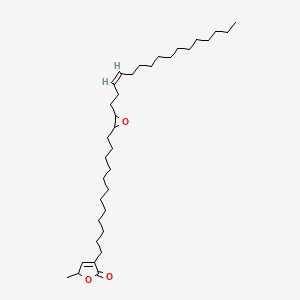

![trimethyl-[(E)-2-oxopent-3-enyl]azanium](/img/structure/B1237448.png)

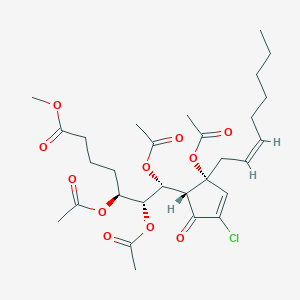
![N-[[4-(dimethylamino)phenyl]methyl]-2-[methyl(8-quinolinylsulfonyl)amino]acetamide](/img/structure/B1237452.png)
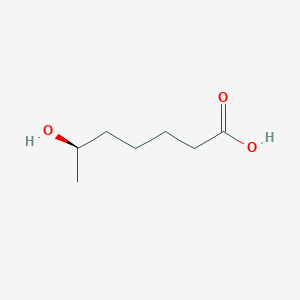
![3-[[5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]propane-1,2-diol](/img/structure/B1237459.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237460.png)
